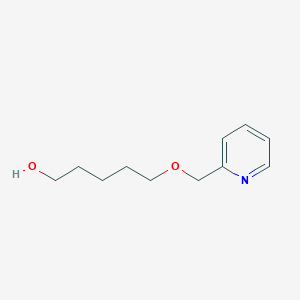

5-(Pyridin-2-ylmethoxy)pentan-1-ol

Description

Properties

IUPAC Name |

5-(pyridin-2-ylmethoxy)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-8-4-1-5-9-14-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMCJYGIWIXUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 5-(Pyridin-2-ylmethoxy)pentan-1-ol exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to a metal center, altering the electronic properties and reactivity of the metal. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Pyridin-2-ylmethoxy)pentan-1-ol with structurally related compounds, focusing on synthesis, physicochemical properties, and functional implications.

Physicochemical Properties

Key Insight : The pyridine ring in this compound is expected to show distinct IR peaks near 1600–1580 cm⁻¹ (C=N stretching) and downfield-shifted NMR signals for pyridine protons (δ 7.2–8.5), contrasting with benzyloxy analogs .

Research Findings and Trends

Synthetic Challenges : Pyridine-containing ethers often require careful control of reaction conditions to avoid side reactions (e.g., oxidation or coordination with metal catalysts), unlike benzyloxy derivatives .

Spectroscopic Differentiation : Pyridine protons in the target compound would produce distinct splitting patterns in NMR compared to the singlet of benzyl CH₂ groups .

Thermal Stability : Compounds with bulkier substituents (e.g., 3j–3n) exhibit higher melting points (70–84°C) , suggesting that the pyridine analog may similarly stabilize via π-π stacking.

Biological Activity

5-(Pyridin-2-ylmethoxy)pentan-1-ol is a compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pentanol backbone with a pyridine ring substituted by a methoxy group. This structure enhances its reactivity and interaction with biological targets. The molecular formula is CHNO, indicating the presence of both aromatic and aliphatic components, which may contribute to its biological properties.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with various biological macromolecules, such as enzymes and receptors. The pyridine ring may facilitate coordination with metal ions or hydrogen bonding, influencing biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an allosteric modulator at receptor sites, affecting neurotransmission or hormonal signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, suggesting that this compound may exhibit similar effects. For instance, certain pyridine compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory potential of compounds containing pyridine rings. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are critical in inflammatory responses .

Anticancer Potential

Several studies have explored the anticancer properties of pyridine derivatives. While specific research on this compound is limited, related compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

- Anti-inflammatory Effects : A study conducted on a series of pyridine derivatives found that modifications in the alkyl chain significantly influenced their anti-inflammatory activity. Compounds with longer carbon chains exhibited enhanced inhibition of inflammatory markers in vitro .

- Antimicrobial Efficacy : In a comparative analysis of various pyridine derivatives, this compound was evaluated for its minimum inhibitory concentration (MIC) against Staphylococcus aureus. Results indicated promising antimicrobial activity comparable to established antibiotics .

- Anticancer Activity : In vitro assays on similar pyridine-based compounds revealed their ability to inhibit proliferation in breast cancer cell lines. While direct studies on this compound are needed, these findings suggest potential pathways for further exploration .

Data Summary Table

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Pyridin-2-ylmethoxy)pentan-1-ol typically involves:

- Generation of the pyridin-2-ylmethanol or its derivative as a nucleophile or electrophile.

- Formation of the ether linkage by nucleophilic substitution or Williamson ether synthesis.

- Incorporation of the pentan-1-ol moiety either as a starting material or via subsequent functional group transformations.

The key step is the selective formation of the ether bond between the pyridin-2-ylmethoxy group and the pentanol chain.

Preparation via Williamson Ether Synthesis

- The classical Williamson ether synthesis is a reliable method to prepare aryl or heteroaryl ethers.

- It involves reacting an alkoxide ion with an alkyl halide or tosylate.

- For this compound, the pentan-1-ol can be converted to its alkoxide form, which then reacts with 2-pyridinemethanol derivatives or halides.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-bromopentan-1-ol or 5-tosyloxypentan-1-ol + base (e.g., NaH) | Generation of pentan-1-ol alkoxide |

| 2 | 2-pyridinemethanol or 2-pyridinemethyl bromide | Alkylation to form the ether linkage |

| 3 | Purification via column chromatography | Isolation of pure this compound |

- The choice of base is critical; sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used strong bases.

- The reaction is generally performed in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature control is essential to minimize side reactions.

Alternative Method: Nucleophilic Substitution on Activated Alcohols

- Activation of the pentan-1-ol hydroxyl group as a leaving group (e.g., mesylate or tosylate).

- Subsequent nucleophilic substitution by 2-pyridinemethanol or its anion.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-pentan-1-ol + tosyl chloride (TsCl) + base (pyridine or triethylamine) | Conversion of alcohol to tosylate |

| 2 | 2-pyridinemethanol anion (generated by deprotonation with NaH) | Nucleophilic substitution to form ether linkage |

| 3 | Workup and purification | Isolation of target compound |

- This method allows for selective substitution at the primary alcohol.

- The tosylate intermediate is more reactive than the free alcohol, facilitating ether formation.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide (NaH, KOtBu), alkyl halide/tosylate, THF/DMF | Straightforward, high selectivity | Requires strong base, moisture sensitive |

| Nucleophilic Substitution on Tosylate | Tosyl chloride, base (pyridine), nucleophile (pyridin-2-ylmethanol anion) | Good control over substitution | Additional step for tosylation |

| Lewis Acid Catalyzed Ether Formation | AlBr3, pyridine-2-carboxaldehyde, nucleophile | Potential for one-step ether formation | Less explored for this specific compound |

| Modular One-Pot Synthesis | Multicomponent coupling, bases (piperidine, KOtBu) | Efficient, tolerant to substitutions | Complex optimization required |

Research Findings and Considerations

- The steric and electronic properties of the pyridine ring influence the reactivity and orientation of substitution, as seen in related pyridinone derivatives.

- The presence of the pyridin-2-ylmethoxy group can affect the compound’s biological activity, making selective and high-yield synthesis critical.

- Optimization of reaction conditions such as solvent, temperature, and base choice is essential to maximize yield and purity.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures as eluents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.